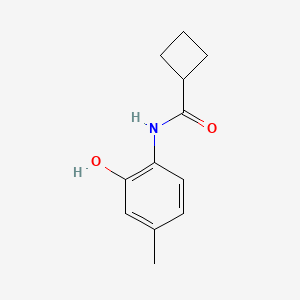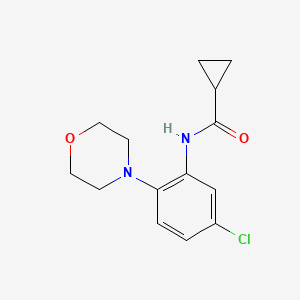
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR1 plays a key role in regulating synaptic transmission and plasticity, as well as neuronal excitability and survival. By blocking the activity of mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in different experimental models. For example, this compound can reduce the release of glutamate, a key neurotransmitter in the brain, and inhibit the activation of downstream signaling pathways. This compound can also modulate the activity of ion channels and affect neuronal excitability and synaptic plasticity. In addition, this compound can have anti-inflammatory and neuroprotective effects in certain conditions.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide is a highly selective and potent antagonist of mGluR1, which makes it a valuable tool for investigating the role of this receptor in various experimental models. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo studies. However, this compound has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors or ion channels.
Future Directions
There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide and mGluR1. One direction is to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as pain, addiction, depression, and schizophrenia. Another direction is to explore the role of mGluR1 in different brain regions and cell types, and to identify the downstream signaling pathways and molecular mechanisms involved. Furthermore, it will be important to develop more selective and potent mGluR1 antagonists, as well as to optimize the pharmacokinetic properties of these compounds for clinical use.
Synthesis Methods
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound as a white solid. This synthesis method has been described in several publications and has been proven to be reliable and efficient.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain perception, learning and memory, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic benefits of targeting mGluR1 in these conditions.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-4-13(17-5-7-19-8-6-17)12(9-11)16-14(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIWVNUTPMQVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)
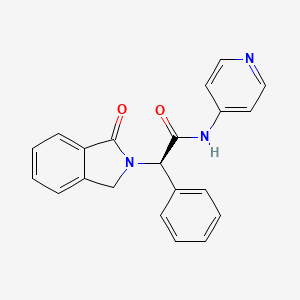
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
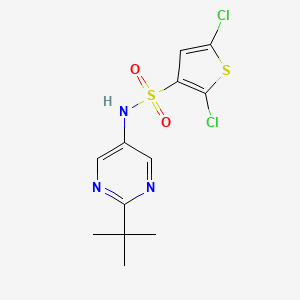
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
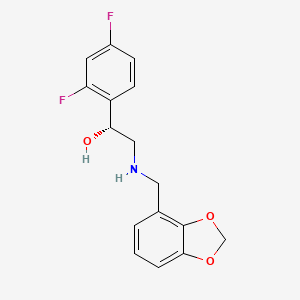
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
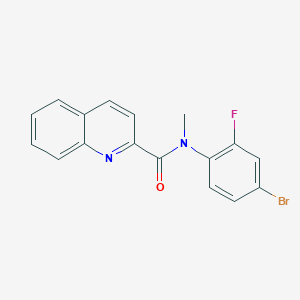
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
